molecular formula C7H7N3O3 B6202699 2-[(pyrimidin-2-yl)formamido]acetic acid CAS No. 1084331-40-7

2-[(pyrimidin-2-yl)formamido]acetic acid

Katalognummer: B6202699
CAS-Nummer: 1084331-40-7
Molekulargewicht: 181.15 g/mol
InChI-Schlüssel: KKZRNNLCGJAXLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Pyrimidin-2-yl)formamido]acetic acid is a heterocyclic compound that contains both a pyrimidine ring and a formamido group attached to an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(pyrimidin-2-yl)formamido]acetic acid typically involves the reaction of pyrimidine derivatives with formamidoacetic acid under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the pyrimidine ring and the formamidoacetic acid. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Pyrimidin-2-yl)formamido]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the formamido group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

2-[(Pyrimidin-2-yl)formamido]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 2-[(pyrimidin-2-yl)formamido]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and the molecular target involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[(Pyridin-2-yl)formamido]acetic acid
  • 2-[(Pyridin-4-yl)formamido]acetic acid
  • 2-[(Pyrimidin-4-yl)formamido]acetic acid

Uniqueness

2-[(Pyrimidin-2-yl)formamido]acetic acid is unique due to the presence of the pyrimidine ring, which imparts specific electronic and steric properties to the compound. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different heterocyclic rings.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(pyrimidin-2-yl)formamido]acetic acid involves the reaction of pyrimidine-2-carboxylic acid with formic acid to form pyrimidine-2-carboxylic acid formamide, which is then reacted with chloroacetic acid to form the final product.", "Starting Materials": [ "Pyrimidine-2-carboxylic acid", "Formic acid", "Chloroacetic acid" ], "Reaction": [ "Step 1: Pyrimidine-2-carboxylic acid is reacted with formic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form pyrimidine-2-carboxylic acid formamide.", "Step 2: Pyrimidine-2-carboxylic acid formamide is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-[(pyrimidin-2-yl)formamido]acetic acid.", "Step 3: The final product is purified by recrystallization or column chromatography." ] }

CAS-Nummer

1084331-40-7

Molekularformel

C7H7N3O3

Molekulargewicht

181.15 g/mol

IUPAC-Name

2-(pyrimidine-2-carbonylamino)acetic acid

InChI

InChI=1S/C7H7N3O3/c11-5(12)4-10-7(13)6-8-2-1-3-9-6/h1-3H,4H2,(H,10,13)(H,11,12)

InChI-Schlüssel

KKZRNNLCGJAXLA-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(N=C1)C(=O)NCC(=O)O

Reinheit

0

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.